

Comparison of different C18 columns for Canagliflozin impurity separation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comparative Guide to C18 Columns for Canagliflozin Impurity Separation

For Researchers, Scientists, and Drug Development Professionals

The robust separation of Canagliflozin from its impurities is a critical aspect of pharmaceutical quality control. The choice of a suitable High-Performance Liquid Chromatography (HPLC) column is paramount in achieving the desired resolution and sensitivity for accurate impurity profiling. This guide provides a comparative overview of various C18 columns reported in the literature for the separation of Canagliflozin and its impurities, supported by experimental data and detailed protocols.

Performance Comparison of C18 Columns

The selection of an appropriate C18 column is a multi-faceted decision, influenced by factors such as particle size, pore size, and surface chemistry. The following table summarizes the performance of different C18 and related columns (C8) for the analysis of Canagliflozin and its impurities based on published data.

| Column Brand & Type | Dimensions | Mobile Phase | Key Findings & Performance Metrics |
|------------------------------|----------------------|--|---|
| Supelcosil C18[1][2] | 250 x 4.6 mm, 5 µm | 0.2% v/v Trifluoroacetic acid in Water:Acetonitrile (80:20 v/v) | Successful separation of Canagliflozin from its degradation products. The method was found to be specific and stability-indicating. Elution time for Canagliflozin was 6.9 minutes.[1][2] |
| Inertsil C8-3[3] | 250 x 4.6 mm, 3 µm | Gradient elution with A: 0.1% Orthophosphoric acid in Water and B: Acetonitrile:Water (80:20 v/v) | Capable of separating six different impurities from Canagliflozin. The method is sensitive enough to detect impurities at a 0.1 µg/mL level.[3] |
| Kromasil C18[4] | 250 x 4.6 mm, 5 µm | Gradient elution with A: 20mM Potassium dihydrogen phosphate (pH adjusted with 0.05% v/v OPA) and B: Acetonitrile | Developed for the determination of a potential genotoxic hydroperoxide impurity. The method demonstrated good linearity, precision, and robustness.[4] |
| Ascentis Express RP-Amide[5] | 150 x 4.6 mm, 2.7 µm | Gradient elution with A: Ammonium acetate buffer and B: Acetonitrile | Good chromatographic separation of Canagliflozin from its process and degradation related substances was achieved.[5] |

| | | | |
|---------------------|--------------------|--|--|
| ZORBAX C18[6] | 250 x 4.6 mm, 5 µm | Acetonitrile:Water (53:47 v/v) | A simple and accurate method for the estimation of Canagliflozin in bulk and tablet dosage form.[6] |
| Hypersil BDS C18[6] | 100 x 4.6 mm, 5 µm | 0.1% Ortho-phosphoric acid buffer:Acetonitrile (53:47 v/v) | The method was validated and found to be specific, selective, linear, accurate, and precise. Retention time for Canagliflozin was around 3.3 minutes.[6] |
| Phenomenex C-18[7] | 250 x 4.6 mm, 5 µm | Acetonitrile:Water:Triethylamine:Phosphoric acid (49.9:49.9:0.1:0.1 v/v) | A green analytical method was developed for the simultaneous estimation of Canagliflozin and Metformin. |
| XBridge C18[8] | 150 x 4.6 mm, 3 µm | Gradient elution with A: Monobasic sodium phosphate (pH 5.5) and B: Acetonitrile | Achieved a resolution of 2.5 between Canagliflozin and a chloro impurity, which was challenging with other C18 columns.[8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols extracted from the cited literature.

Method 1: Using Supelcosil C18[1][2]

- Instrumentation: Waters HPLC system with a PDA detector.[1]
- Column: Supelcosil C18 (250 x 4.6 mm, 5 μ m).[1][2]
- Mobile Phase: A 0.2% v/v solution of trifluoroacetic acid in water and acetonitrile (80:20% v/v).[1][2]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection Wavelength: 290 nm.[1][2]
- Run Time: 15 minutes.[1]

Method 2: Using Inertsil C8-3[3]

- Column: Inertsil C8-3 (250 x 4.6 mm, 3 μ m).[3]
- Mobile Phase A: 0.1% orthophosphoric acid solution in water.[3]
- Mobile Phase B: Acetonitrile and water in a ratio of 80:20% v/v.[3]
- Elution: Gradient.[3]
- Column Temperature: 30 °C.[3]

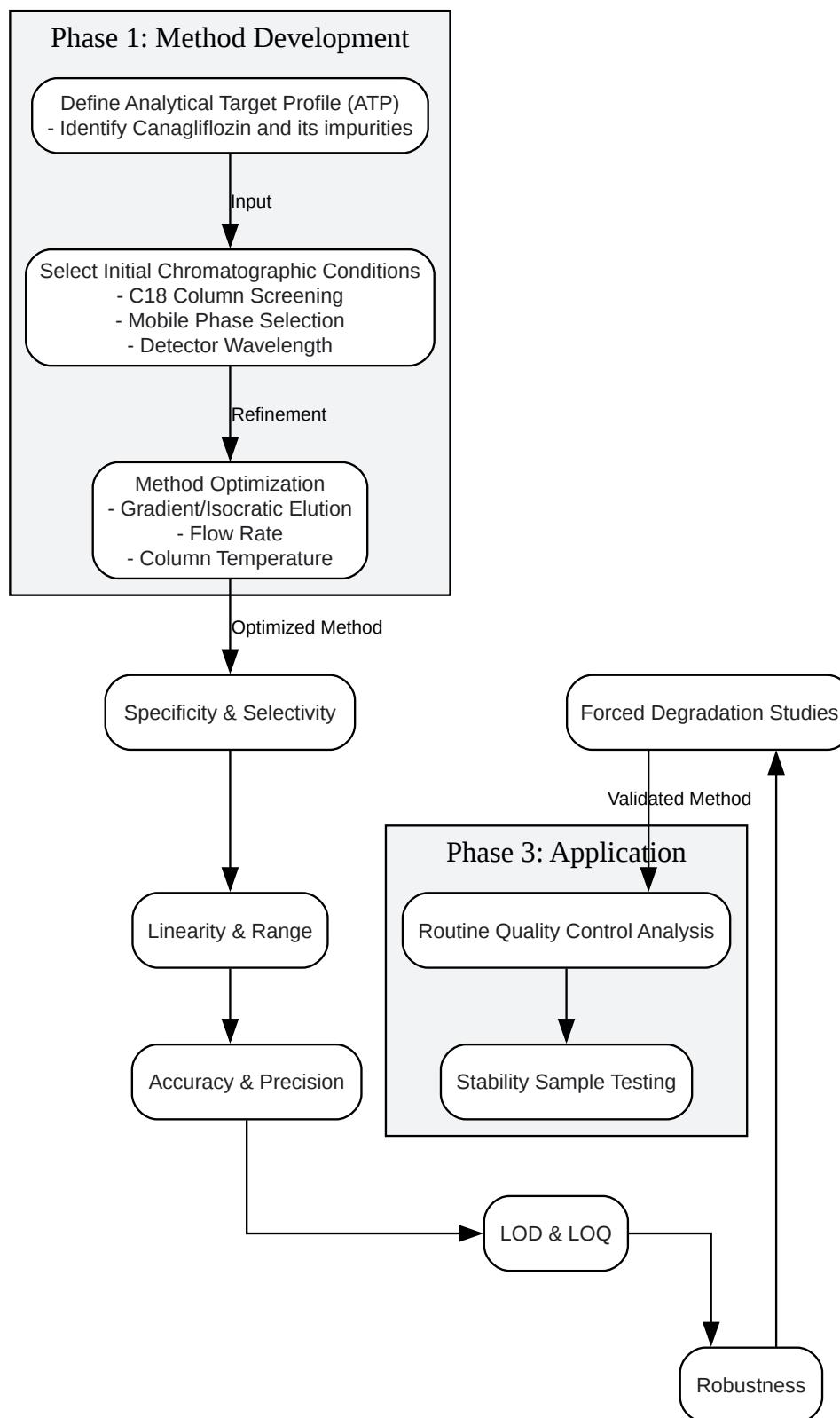
Method 3: Using Kromasil C18[4]

- Column: Kromasil C18 (250mm x 4.6mm, 5 μ m).[4]
- Mobile Phase A: 20mM Potassium dihydrogen phosphate solution with 0.05% v/v orthophosphoric acid in water.[4]
- Mobile Phase B: Acetonitrile.[4]
- Flow Rate: 0.5 mL/min.[4]
- Column Temperature: 25°C.[4]
- Detection Wavelength: 341 nm.[4]

- Injection Volume: 50 μL .[\[4\]](#)
- Run Time: 25 minutes.[\[4\]](#)

Experimental Workflow

The logical flow of selecting and evaluating a C18 column for Canagliflozin impurity analysis is depicted in the following diagram.

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Caption: Workflow for C18 column selection and method validation for Canagliflozin impurity analysis.

Conclusion

The selection of a C18 column for the separation of Canagliflozin and its impurities is dependent on the specific impurities being targeted and the analytical goals. While standard C18 columns like Supelcosil C18 and ZORBAX C18 provide good initial results, more specialized columns such as Inertsil C8-3 or those with different surface chemistries like Ascentis Express RP-Amide may be necessary for challenging separations involving multiple or structurally similar impurities. For genotoxic impurities, a highly sensitive and specific method using a column like Kromasil C18 is warranted. The provided data and protocols serve as a valuable starting point for researchers in developing and validating robust analytical methods for Canagliflozin.

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- To cite this document: BenchChem. [Comparison of different C18 columns for Canagliflozin impurity separation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15126614#comparison-of-different-c18-columns-for-canagliflozin-impurity-separation>]

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